N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their significant role in medicinal and pharmaceutical chemistry due to their various biological applications . This compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methoxy groups on the benzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and has been shown to act as a partial agonist of dopamine receptors.
2,3-Dichlorophenol: Known for its use in the synthesis of various organic compounds and its role as an intermediate in chemical reactions.
2,5-Dichlorophenol: Used in the production of herbicides and fungicides, and as a precursor in the synthesis of other chemical compounds.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4S/c1-20-9-6-7-12(21-2)13(8-9)22(18,19)17-11-5-3-4-10(15)14(11)16/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQMGIILLCUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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